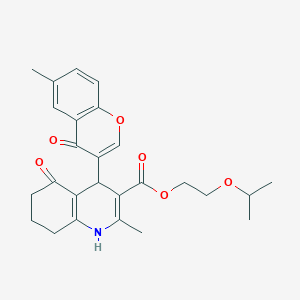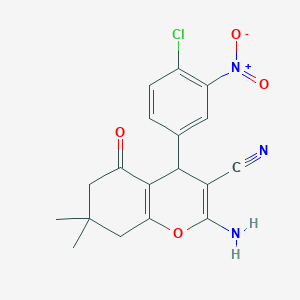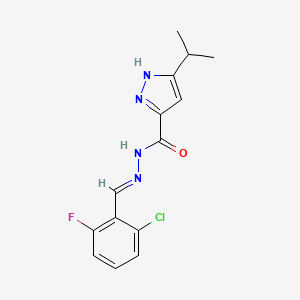![molecular formula C14H10F3N3O B11671627 N'-[(E)-[4-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide](/img/structure/B11671627.png)
N'-[(E)-[4-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-[4-(Trifluorométhyl)phényl]méthylidène]pyridine-3-carbohydrazide est un composé chimique connu pour ses propriétés structurales uniques et ses applications potentielles dans divers domaines scientifiques. Ce composé appartient à la classe des hydrazones, qui sont caractérisées par la présence d’un groupe fonctionnel hydrazone (-NHN=CH-). Le groupe trifluorométhyle attaché au cycle phényle confère une stabilité chimique et une réactivité significatives, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N’-[(E)-[4-(Trifluorométhyl)phényl]méthylidène]pyridine-3-carbohydrazide implique généralement la réaction de condensation entre le 4-(trifluorométhyl)benzaldéhyde et la pyridine-3-carbohydrazide. La réaction est généralement effectuée dans un solvant organique tel que l’éthanol ou le méthanol sous reflux. Le mélange réactionnel est chauffé pour faciliter la formation de la liaison hydrazone, et le produit est ensuite purifié par recristallisation ou chromatographie.
Méthodes de production industrielle
Dans un cadre industriel, la production de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l’efficacité et le rendement de la synthèse. De plus, la production industrielle peut impliquer l’optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, afin de maximiser la pureté et le rendement du produit final.
Analyse Des Réactions Chimiques
Types de réactions
N’-[(E)-[4-(Trifluorométhyl)phényl]méthylidène]pyridine-3-carbohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants ou d’autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe hydrazone en dérivés d’hydrazine.
Substitution : Le groupe trifluorométhyle peut participer à des réactions de substitution nucléophile, conduisant à la formation de nouveaux composés avec différents groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Des oxydants courants tels que le peroxyde d’hydrogène ou le permanganate de potassium peuvent être utilisés dans des conditions douces.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en présence d’un catalyseur approprié ou dans des conditions basiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes ou des cétones, tandis que la réduction peut produire des dérivés d’hydrazine. Les réactions de substitution peuvent entraîner la formation d’une variété de composés fonctionnalisés, en fonction du nucléophile utilisé.
Applications de la recherche scientifique
N’-[(E)-[4-(Trifluorométhyl)phényl]méthylidène]pyridine-3-carbohydrazide présente plusieurs applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Étudié pour son potentiel en tant qu’inhibiteur enzymatique ou comme sonde pour l’étude des voies biologiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
Applications De Recherche Scientifique
N’-[(E)-[4-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
Le mécanisme d’action de N’-[(E)-[4-(Trifluorométhyl)phényl]méthylidène]pyridine-3-carbohydrazide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et affectant diverses voies biochimiques. Le groupe trifluorométhyle améliore l’affinité de liaison et la stabilité du composé, ce qui en fait un modulateur puissant des processus biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- N’-[(E)-[2-(Trifluorométhyl)phényl]méthylidène]pyridine-3-carbohydrazide
- N’-[(E)-[4-Fluorophényl]méthylidène]pyridine-3-carbohydrazide
- N’-[(E)-[2,5-Diméthoxyphényl]méthylidène]pyridine-3-carbohydrazide
Unicité
N’-[(E)-[4-(Trifluorométhyl)phényl]méthylidène]pyridine-3-carbohydrazide est unique en raison de la présence du groupe trifluorométhyle, qui confère une stabilité chimique et une réactivité significatives. Cela le distingue d’autres composés similaires qui peuvent ne pas avoir ce groupe fonctionnel ou qui ont des substituants différents, ce qui entraîne des propriétés chimiques et biologiques variées.
Propriétés
Formule moléculaire |
C14H10F3N3O |
|---|---|
Poids moléculaire |
293.24 g/mol |
Nom IUPAC |
N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H10F3N3O/c15-14(16,17)12-5-3-10(4-6-12)8-19-20-13(21)11-2-1-7-18-9-11/h1-9H,(H,20,21)/b19-8+ |
Clé InChI |
LGFQGIZUQJVBJW-UFWORHAWSA-N |
SMILES isomérique |
C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=C(C=C2)C(F)(F)F |
SMILES canonique |
C1=CC(=CN=C1)C(=O)NN=CC2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11671550.png)

![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11671563.png)
![4-{(E)-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl}-N,N-dimethylaniline](/img/structure/B11671564.png)
![N-[(5E)-5-[(5-bromofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11671566.png)
![Ethyl 3,3-diethyl-1-{[(phenylcarbonyl)carbamothioyl]amino}-3,4-dihydronaphthalene-2-carboxylate](/img/structure/B11671574.png)
![2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-(pyridin-4-YL)methylidene]acetohydrazide](/img/structure/B11671576.png)
![(5Z)-3-benzyl-5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671580.png)
![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11671582.png)


![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11671615.png)
![9-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11671624.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11671635.png)
